1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its environmental friendliness .
Mechanism of Action
Target of Action
1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium, is a class of electrolytic materials . Its primary targets are the components of lithium-ion batteries, specifically the anode, cathode, and electrolyte . These components play a crucial role in the charge-discharge cycle of the battery .
Mode of Action
The compound interacts with its targets by serving as an electrolyte in lithium-ion batteries . It facilitates the movement of ions between the anode and cathode during the charge-discharge cycle . This interaction results in the efficient transfer of electric charge, which is essential for the functioning of the battery .
Biochemical Pathways
The affected pathway is the electrochemical process that occurs in lithium-ion batteries . The compound, acting as an electrolyte, enables the flow of lithium ions from the anode to the cathode during discharge and vice versa during charging . The downstream effects include the generation of electric current that can be used to power electronic devices .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in this context, it refers to the behavior of the compound in the battery system. The compound’s properties, such as its purity and physical form , can impact its performance as an electrolyte.
Result of Action
The result of the compound’s action is the efficient functioning of lithium-ion batteries . By facilitating the movement of ions, the compound enables the battery to generate an electric current . This current can then be used to power various electronic devices .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature . For instance, the compound is typically stored in an inert atmosphere at room temperature . Changes in these conditions could potentially affect the compound’s efficacy as an electrolyte and its stability .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific structures of the ionic liquid and the biomolecule .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the following steps :
Synthesis of 1-Ethyl-2,3-dimethylimidazolium chloride: This is achieved by reacting 1-ethyl-2,3-dimethylimidazole with an alkylating agent such as ethyl chloride under controlled conditions.
Anion Exchange: The chloride ion in 1-Ethyl-2,3-dimethylimidazolium chloride is then replaced with the bis(trifluoromethanesulfonyl)imide anion through a metathesis reaction using lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including :
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.
Electrochemical Reactions: Due to its ionic nature, it is often used in electrochemical applications, including batteries and capacitors.
Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)imide, ethyl chloride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications :
Chemistry: Used as a solvent in organic synthesis and catalysis due to its ability to dissolve a wide range of substances.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance batteries, capacitors, and other electronic devices due to its excellent ionic conductivity and thermal stability.
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is unique compared to other similar ionic liquids due to its specific combination of the imidazolium cation and bis(trifluoromethanesulfonyl)imide anion . Similar compounds include:
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide: Similar structure but with a butyl group instead of an ethyl group, leading to different physical properties.
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: Similar but with a methyl group at the 3-position instead of a dimethyl group at the 2,3-positions, affecting its reactivity and stability.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other ionic liquids may not perform as well .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYSDBSJWNTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049235 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-90-2 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of EMMIM TFSI influence its performance as an electrolyte component?
A1: The research focuses on how EMMIM TFSI molecules arrange themselves at a gold electrode interface under an applied voltage []. The study reveals that EMMIM TFSI exhibits long-range, correlated ionic reconfigurations near the electrode surface. This behavior is influenced by factors like temperature and film thickness, which impact ionic mobility and lead to different out-of-plane ordering configurations []. Understanding these structural rearrangements is crucial as they directly impact charge transport efficiency at the electrode interface, a key aspect of electrolyte performance [].
Q2: What are the limitations of using EMMIM TFSI in practical electrolyte applications based on the current research?
A2: The study highlights that EMMIM TFSI's ionic mobility and film formation are significantly influenced by temperature and film thickness []. For instance, a critical transition in ion mobility is observed in films thicker than three monolayers []. This dependence on external factors like temperature and film thickness could pose challenges in designing electrolytes with consistent and predictable performance across different operational conditions. Further research is needed to explore strategies to mitigate these limitations, such as modifying the chemical structure of EMMIM TFSI or using additives to enhance its stability and performance across a wider range of conditions.
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